

# Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework

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## Compound of Interest

Compound Name: 2-Formylfuran-3-carboxylic acid

CAS No.: 14757-79-0

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NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing precise information about the hydrogen and carbon framework.<sup>[3]</sup> For **2-Formylfuran-3-carboxylic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are indispensable.

## $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum is anticipated to show four distinct signals corresponding to the two furan ring protons, the aldehyde proton, and the carboxylic acid proton. The electron-withdrawing nature of the formyl and carboxyl groups will deshield the ring protons, shifting them downfield relative to unsubstituted furan.

Predicted  $^1\text{H}$  NMR Data:

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale & Comparative Insights
Carboxyl (-COOH)	11.0 - 13.0	Singlet (broad)	N/A	The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on concentration and solvent.[4]
Aldehyde (-CHO)	9.8 - 10.2	Singlet	N/A	The aldehyde proton is highly deshielded by the adjacent carbonyl group and the aromatic ring, placing it in a characteristic downfield region. For comparison, the aldehyde proton of furfural appears around 9.8 ppm.[5]
Furan H-5	8.1 - 8.4	Doublet	JH4-H5 $\approx$ 2.0 Hz	This proton is adjacent to the furan oxygen and is deshielded by

the anisotropic effect of the C2-formyl group. In 3-furoic acid, the H-2 proton appears at ~8.1 ppm.[6]

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Furan H-4	6.8 - 7.1	Doublet	$J_{H4-H5} \approx 2.0 \text{ Hz}$	This proton is coupled to H-5. The predicted coupling constant is typical for protons on a furan ring that are two bonds apart.[6]
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#### Experimental Protocol: $^1\text{H}$ NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Formylfuran-3-carboxylic acid** in 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ).  $\text{DMSO-d}_6$  is often preferred for carboxylic acids to ensure the observation of the acidic proton.
- **Internal Standard:** While modern spectrometers can calibrate using the residual solvent peak, tetramethylsilane (TMS) can be added as an internal standard (0 ppm) for precise chemical shift referencing.[3]
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire the Free Induction Decay (FID) signal on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
- **Data Processing:** Apply a Fourier Transform (FT) to the FID. Phase correct the resulting spectrum and calibrate the chemical shift axis. Integrate the peaks to confirm the 1:1:1:1 proton ratio.[3]

Logical Relationship: Proton Assignments

Caption: Predicted  $^1\text{H}$  NMR assignments for **2-Formylfuran-3-carboxylic acid**.

## $^{13}\text{C}$ NMR Spectroscopy

The proton-decoupled  $^{13}\text{C}$  NMR spectrum is expected to display all six unique carbon atoms of the molecule. The chemical shifts are influenced by the electronegativity of the oxygen atom and the deshielding effects of the carbonyl groups.

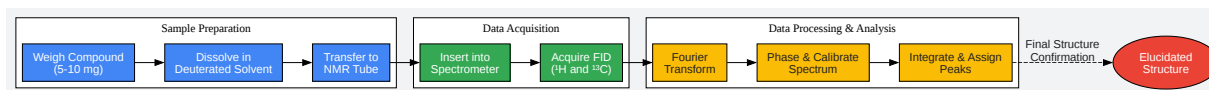
Predicted  $^{13}\text{C}$  NMR Data:

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale & Comparative Insights
Carboxyl (-COOH)	162 - 166	The carboxylic acid carbonyl carbon is typically found in this region.[4] For furan-3-carboxylic acid derivatives, this carbon appears around 163 ppm.[6]
Aldehyde (-CHO)	175 - 185	The aldehyde carbonyl carbon is generally more deshielded than a carboxylic acid carbon. [7]
Furan C-2	147 - 152	This carbon is attached to the formyl group and the furan oxygen, causing significant downfield shifting. In furan-3-carboxylic acid, C-2 appears around 147 ppm.[6]
Furan C-5	143 - 148	This carbon is adjacent to the furan oxygen and is also shifted downfield. In furan-3-carboxylic acid, C-5 is observed near 143 ppm.[6]
Furan C-3	119 - 124	This carbon is attached to the carboxylic acid group. In furan-3-carboxylic acid derivatives, C-3 is found around 119 ppm. [6]
Furan C-4	109 - 114	This carbon, adjacent to the carboxyl-substituted carbon, is expected to be the most upfield of the ring carbons. For furan-3-carboxylic acid, C-4 is at ~109 ppm.[6]

Experimental Protocol:  $^{13}\text{C}$  NMR Spectroscopy

- **Sample Preparation:** Use the same sample prepared for  $^1\text{H}$  NMR analysis. A higher concentration (20-50 mg) may be beneficial to reduce acquisition time, as  $^{13}\text{C}$  has a low natural abundance.
- **Data Acquisition:** Acquire the spectrum on a high-field spectrometer (e.g., 100 MHz or higher) using proton decoupling to simplify the spectrum to single lines for each carbon.
- **Data Processing:** Process the FID similarly to the  $^1\text{H}$  spectrum. The deuterated solvent signal (e.g., DMSO- $d_6$  at 39.52 ppm) is typically used for chemical shift calibration.

## Workflow: NMR Analysis



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Caption: Standardized workflow for NMR spectroscopic analysis.

## Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3] The spectrum of **2-Formylfuran-3-carboxylic acid** will be dominated by features from the carboxyl and formyl groups.

Predicted Key IR Absorptions:

Functional Group	Vibration Mode	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity / Shape	Rationale
Carboxyl (-COOH)	O-H stretch	2500 - 3300	Very Broad, Strong	This characteristically broad absorption is due to intermolecular hydrogen bonding between carboxylic acid dimers. <a href="#">[4]</a> <a href="#">[8]</a>
Aldehyde (-CHO)	C-H stretch	2820 - 2880 & 2720 - 2780	Medium, Sharp	Aldehydic C-H stretching often appears as a pair of weak to medium bands (Fermi resonance), which is a highly diagnostic feature.
Carbonyls (C=O)	C=O stretch	1710 - 1750 (Acid) & 1680 - 1700 (Aldehyde)	Very Strong, Sharp	Two distinct C=O stretching bands are expected. The carboxylic acid C=O will be at a higher frequency. Conjugation with the furan ring lowers the frequency for the aldehyde compared to a

				saturated aldehyde.[4]
Furan Ring	C=C stretch	1400 - 1600	Medium to Strong	These absorptions are characteristic of the aromatic furan ring system.[9]
Carboxyl (-COOH)	C-O stretch	1210 - 1320	Strong	This band arises from the stretching of the C-O single bond within the carboxylic acid group.[8]

#### Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

- **Sample Preparation:** Place a small amount (a few milligrams) of the solid **2-Formylfuran-3-carboxylic acid** sample directly onto the ATR crystal. No further preparation is needed.
- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Record a background spectrum of the empty ATR unit. Then, record the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- **Data Processing:** The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio ( $m/z$ ) of its ions.[3] The fragmentation pattern offers valuable clues to the molecule's structure.

## Predicted Mass Spectrometry Data (Electron Ionization - EI):

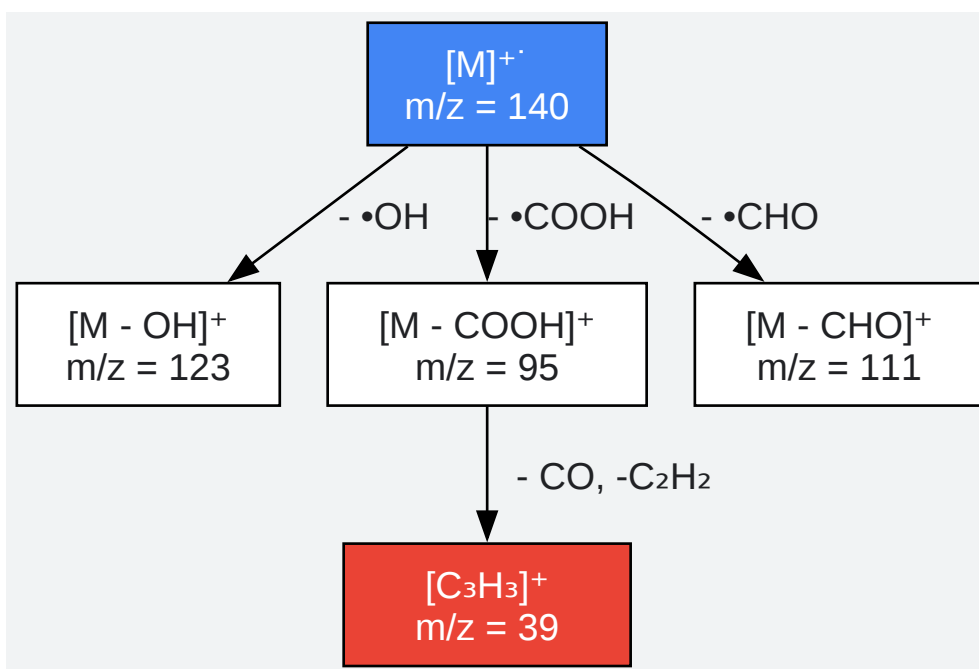
m/z Value	Proposed Fragment	Rationale
140	$[M]^+$	Molecular ion peak, corresponding to the molecular weight of $C_6H_4O_4$ .
123	$[M - OH]^+$	Loss of a hydroxyl radical from the carboxylic acid group.
112	$[M - CO]^+$ or $[M - C_2H_4]^+$	Loss of carbon monoxide from the formyl group is a common fragmentation pathway for aldehydes.
95	$[M - COOH]^+$	Loss of the entire carboxyl group as a radical. This fragment corresponds to the 2-formylfuran cation.
67	$[C_4H_3O]^+$	Further fragmentation of the furan ring.
39	$[C_3H_3]^+$	A common fragment observed in the mass spectra of furan derivatives. <a href="#">[3]</a>

## Experimental Protocol: ESI-MS

- **Sample Preparation:** Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to promote ionization.[\[3\]](#)
- **Data Acquisition:** Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

- Data Analysis: Identify the molecular ion peak ( $[M+H]^+$  in positive mode or  $[M-H]^-$  in negative mode) to confirm the molecular weight. Analyze fragment ions if using tandem MS (MS/MS) to corroborate the proposed structure.

#### Fragmentation Pathway Visualization



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Caption: A plausible EI mass spectrometry fragmentation pathway for the title compound.

## UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as **2-Formylfuran-3-carboxylic acid**.

Predicted UV-Vis Absorption Data:

Solvent	Predicted $\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ )	Electronic Transition	Rationale
Ethanol or Acetonitrile	250 - 270	High	$\pi \rightarrow \pi$	<p>The furan ring is a conjugated system. The presence of two electron-withdrawing groups (formyl and carboxyl) extends this conjugation, causing a bathochromic (red) shift compared to furan itself. 2-Furancarboxylic acid shows a <math>\lambda_{\text{max}}</math> around 245-255 nm.<sup>[10]</sup> <sup>[11]</sup> The additional formyl group is expected to shift this further.</p>
Ethanol or Acetonitrile	300 - 330	Low	$n \rightarrow \pi$	<p>A weaker absorption at longer wavelengths may be observed, corresponding to the promotion of a non-bonding (n) electron from</p>

an oxygen atom  
to an anti-  
bonding  $\pi^*$   
orbital.

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### Experimental Protocol: UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).<sup>[10]</sup> Create a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0 for accuracy.
- **Data Acquisition:** Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution. Record the absorption spectrum over a range of 200-400 nm.
- **Data Analysis:** Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). If the concentration is known accurately, the molar absorptivity ( $\epsilon$ ) can be calculated using the Beer-Lambert Law ( $A = \epsilon cl$ ).

## Conclusion

The spectroscopic profile of **2-Formylfuran-3-carboxylic acid** is dictated by the interplay of its furan core and its aldehyde and carboxylic acid functionalities.  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide a definitive map of the molecular skeleton. IR spectroscopy offers rapid confirmation of the key functional groups, particularly the dual carbonyls and the carboxylic acid hydroxyl group. Mass spectrometry confirms the molecular weight and provides structural insights through fragmentation analysis. Finally, UV-Vis spectroscopy characterizes the conjugated electronic system. Together, these techniques provide a comprehensive and self-validating system for the unequivocal characterization of **2-Formylfuran-3-carboxylic acid**, ensuring its identity and purity for applications in research and development.

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